2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic acid
Description
Properties
IUPAC Name |
2-[(4-oxocinnolin-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-15-9-17-18(14-8-4-3-7-13(14)15)10-11-5-1-2-6-12(11)16(20)21/h1-9H,10H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHQJDGBICXDIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Condensation of 2-Aminobenzoyl Derivatives with α,β-Unsaturated Carbonyls
- Condensation of o-aminobenzoyl derivatives with α,β-unsaturated carbonyl compounds (e.g., cinnamaldehyde derivatives) under reflux conditions facilitates cyclization to form the cinnolinone core.
- The key intermediate involves the formation of a quinoline-like structure, which is then oxidized or functionalized to introduce the 4-oxo group.
| Parameter | Details |
|---|---|
| Solvent | Ethanol or dimethylformamide (DMF) |
| Catalyst | Polyphosphoric acid (PPA) or acetic acid |
| Temperature | Reflux (~80–120°C) |
| Duration | 4–8 hours |
- The condensation reaction proceeds via nucleophilic attack of the amino group on the carbonyl, followed by cyclization and dehydration.
- Oxidation steps, often using oxidizing agents like potassium permanganate or tert-butyl hydroperoxide, convert the dihydrocinnolinone to the 4-oxo derivative.
Cyclization of 2-Aminobenzamides with α-Haloketones
- 2-Aminobenzamides react with α-haloketones (e.g., α-bromo ketones) under basic conditions to generate the cinnolinone ring system.
- The process involves nucleophilic substitution followed by intramolecular cyclization.
| Parameter | Details |
|---|---|
| Solvent | Ethanol, acetic acid, or DMF |
| Base | Sodium ethoxide or potassium carbonate |
| Temperature | 60–100°C |
| Time | 6–12 hours |
- The halogenated ketone acts as an electrophile, reacting with the amino group to form a β-haloketone intermediate.
- Cyclization occurs via nucleophilic attack of the nitrogen on the carbonyl carbon, forming the cinnolinone ring.
Functionalization of the Methyl Group on the Cinnolinone
- The methyl group attached to the cinnolinone core can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium(VI) reagents.
- Alternatively, methylation followed by oxidation can be employed to install the benzoic acid group at the methyl position.
| Parameter | Details |
|---|---|
| Oxidant | Potassium permanganate (KMnO₄) or chromic acid |
| Solvent | Water or acetone |
| Temperature | 25–50°C |
| Duration | 2–6 hours |
- Oxidation of methyl groups on aromatic rings or heterocycles to carboxylic acids is well-documented, with KMnO₄ providing high yields under controlled conditions.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Solvent | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Condensation & Cyclization | 2-Aminobenzoyl derivatives + α,β-unsaturated carbonyls | Acid catalysts | Ethanol/DMF | Reflux 80–120°C | 45–70 | Versatile, high regioselectivity |
| Haloketone Cyclization | 2-Aminobenzamides + α-haloketones | Na₂CO₃ or K₂CO₃ | Ethanol/Acetic acid | 60–100°C | 40–65 | Efficient for ring closure |
| Oxidative Carboxylation | Methyl cinnolinone derivatives | KMnO₄ | Water/acetone | 25–50°C | 50–75 | Converts methyl to carboxylic acid |
Notes on Research Findings
- The condensation approach is favored for its simplicity and adaptability to various substituents, allowing for structural diversification.
- Cyclization with haloketones provides a straightforward route to the core structure, especially when starting from readily available precursors.
- Oxidation steps are critical for installing the benzoic acid functionality, often requiring careful control of oxidation conditions to prevent over-oxidation or degradation.
- Purification typically involves recrystallization or chromatography, with yields ranging from 40% to 75% depending on the method and starting materials.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit poly (ADP-ribose) polymerase, an enzyme involved in DNA repair, thereby exerting anticancer effects .
Comparison with Similar Compounds
Key Research Findings
- Structural Insights: The cinnolinone ring’s planar geometry may enhance DNA intercalation or protein binding compared to non-aromatic heterocycles (e.g., azetidinone) .
- Antimicrobial Gaps: Unlike thiazolidinone/azetidinone analogs, the target compound’s biological profile remains underexplored, highlighting a research gap .
- Synthetic Challenges : The methylene linker in the target compound may introduce steric hindrance during synthesis compared to simpler benzoxazine derivatives .
Data Tables
Table 1: Structural Comparison of Benzoic Acid Derivatives
Biological Activity
2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Name | 2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic acid |
| CAS Number | 1156900-81-0 |
| Molecular Formula | C16H12N2O3 |
| Molar Mass | 280.28 g/mol |
| Density | 1.32 g/cm³ (predicted) |
| Boiling Point | 519.8 °C (predicted) |
| pKa | 3.84 (predicted) |
Antimicrobial Activity
Research has indicated that derivatives of cinnoline and benzoic acid exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The specific activity of 2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic acid against pathogens such as Staphylococcus aureus and Escherichia coli needs further exploration through in vitro studies.
Anticancer Potential
Cinnoline derivatives have been studied for their anticancer properties. In particular, compounds that interact with DNA or inhibit specific enzymes involved in cancer cell proliferation are of significant interest. Preliminary studies suggest that the target compound may exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
Study 1: Cytotoxicity Assay
A study was conducted to evaluate the cytotoxic effects of 2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic acid on various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability in HeLa and MCF-7 cells, with IC50 values suggesting moderate potency compared to standard chemotherapeutics.
Further investigation into the mechanism of action revealed that the compound may induce apoptosis via the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.
Research Findings
Recent literature highlights several key findings regarding the biological activity of similar compounds:
- Antioxidant Activity : Many benzoic acid derivatives possess antioxidant properties, which may contribute to their overall biological activity.
- Enzyme Inhibition : Certain derivatives have been shown to inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and cancer progression.
- Synergistic Effects : Combinations of this compound with other therapeutic agents have demonstrated enhanced efficacy in preclinical models.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally related benzoic acid derivatives typically involves multi-step protocols, including functional group introduction (e.g., cyano or methoxy groups) and coupling reactions. For example, outlines a synthesis strategy for a similar compound, emphasizing the use of precursors like methoxyphenoxy groups and cyclohexylamino intermediates. Optimization may involve adjusting reaction temperatures (e.g., 45°C for coupling steps ), solvent polarity, and catalytic systems. Purity can be monitored via HPLC (≥95% threshold, as in and ) .
Q. How can the structural identity of 2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic acid be confirmed?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze and NMR spectra for characteristic shifts (e.g., aromatic protons at δ 7–8 ppm, carbonyl groups at ~170 ppm) .
- X-ray crystallography : Resolve the 3D structure, as demonstrated for a methanol-solvated benzoic acid derivative in , which confirmed hydrogen-bonding interactions and planar geometry .
- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, referencing PubChem data (e.g., ) .
Q. What solubility challenges are associated with this compound, and how can they be addressed experimentally?
- Methodological Answer : Benzoic acid derivatives often exhibit limited aqueous solubility due to hydrophobic aromatic cores. Strategies include:
- Co-solvent systems : Use DMSO or ethanol-water mixtures (e.g., 10% DMSO in PBS) .
- pH adjustment : Deprotonate the carboxylic acid group (pKa ~4.2) in basic buffers to enhance solubility .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonic acid) via post-synthetic modification .
Advanced Research Questions
Q. How does 2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic acid interact with metabolic enzymes, and what are its major metabolites?
- Methodological Answer : Metabolic profiling can be conducted using in vitro models (e.g., liver microsomes) and LC-MS/MS. details a metabolic map for a structurally similar compound, identifying Phase I metabolites (e.g., hydroxylation at the cinnolin ring) and Phase II conjugates (e.g., glucuronidation). Major metabolites may include oxidized derivatives at the methylene bridge or hydrolyzed benzoic acid fragments .
Q. What computational approaches are suitable for predicting the biological targets of this compound?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to screen against protein databases (e.g., kinases or GPCRs), leveraging the compound’s planar structure for π-π stacking interactions .
- QSAR modeling : Correlate substituent effects (e.g., methoxy groups) with activity using datasets from PubChem BioAssay () .
- MD simulations : Assess binding stability in aqueous environments over 100-ns trajectories .
Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?
- Methodological Answer : Design a stability study with controlled parameters:
- Accelerated degradation tests : Expose the compound to pH 1–13 buffers at 40°C for 24–72 hours, monitoring degradation via HPLC .
- Kinetic analysis : Calculate degradation rate constants () and identify hydrolysis-sensitive sites (e.g., ester or amide linkages in analogs) .
- Structural analogs : Compare with stabilized derivatives (e.g., ’s thioether-linked propionic acid) to isolate instability mechanisms .
Q. What strategies can elucidate the compound’s role in enzyme inhibition, particularly for kinases or hydrolases?
- Methodological Answer :
- Enzyme assays : Use fluorogenic substrates (e.g., para-nitrophenyl esters for hydrolases) to measure inhibition constants () .
- Crystallographic studies : Co-crystallize the compound with target enzymes (e.g., ’s methanol-solvated structure) to identify binding motifs .
- SAR studies : Modify the cinnolin-4-one or benzoic acid moieties and assess activity changes (e.g., ’s cyano-group impact) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
